GPRP acetate
Overview
Description
Pefa 6003, also known as Gly-Pro-Arg-Pro, is a fibrin polymerization inhibitor. It inhibits the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex (GPIIb/IIIa). This compound is primarily used in research settings to study blood coagulation and related processes .
Biochemical Analysis
Biochemical Properties
GPRP acetate is a fibrin polymerization inhibitor that inhibits the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex . This interaction is crucial in the process of blood clotting. By inhibiting this interaction, this compound can potentially prevent the formation of blood clots .
Cellular Effects
In cellular contexts, this compound has been observed to have significant effects. For instance, it has been used to detect the effect of fibrinogen inhibition on the pathogenesis of dextran sulphate sodium (DSS)-induced colitis . This compound was found to significantly alleviate DSS-induced colitis as indicated by improvement of body weight loss and mortality . It decreased colonic inflammation and vascular permeability in DSS-treated mice .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the fibrinogen D domain, inhibiting the ability of fibrinogen to bind to the platelet membrane glycoprotein GPIIb/IIIa . This prevents the polymerization of fibrin monomers, thereby inhibiting blood clot formation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For instance, in a study involving DSS-induced colitis in mice, this compound was administered once daily for 10 days . Over this period, it was observed to significantly inhibit body weight loss and reduce DSS-induced mortality .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. In a study involving DSS-induced colitis in mice, a dosage of 100 mg/kg of this compound was administered . This dosage was found to significantly alleviate the symptoms of DSS-induced colitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pefa 6003 is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain Glycine-Proline-Arginine-Proline. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Pefa 6003 follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and produce the peptide in bulk. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Pefa 6003 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds, leading to the breakdown of the peptide into its constituent amino acids.
Major Products
The major products formed from the hydrolysis of Pefa 6003 are the individual amino acids glycine, proline, and arginine .
Scientific Research Applications
Pefa 6003 has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and the properties of peptides.
Biology: Employed in research on blood coagulation and platelet function.
Medicine: Investigated for its potential therapeutic applications in preventing blood clots and related conditions.
Industry: Utilized in the development of diagnostic assays and research tools for studying blood coagulation
Mechanism of Action
Pefa 6003 exerts its effects by inhibiting the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents the polymerization of fibrin, a key step in blood clot formation. The molecular target of Pefa 6003 is the GPIIb/IIIa complex, and the pathway involved is the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-Arg-Pro acetate: Another form of Pefa 6003 with similar inhibitory properties.
Pefabloc FG: A fibrinogen-related peptide that also inhibits fibrin polymerization.
Uniqueness
Pefa 6003 is unique in its specific inhibition of the GPIIb/IIIa complex, making it a valuable tool for studying platelet function and blood coagulation. Its high purity and well-defined structure make it suitable for a wide range of research applications .
Properties
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSTPIIKNCGRE-QKWXXBCPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.